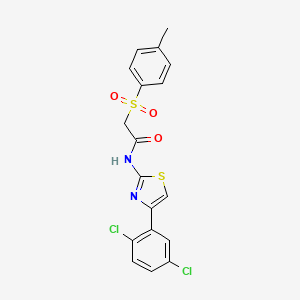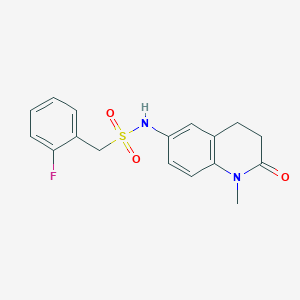
ethyl 3-(5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes several functional groups such as an ester, an oxadiazole ring, and a methoxyphenyl group . These functional groups could potentially give the compound unique chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the oxadiazole ring and the ester group would likely make the compound fairly rigid, while the methoxyphenyl group could potentially engage in pi-stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by its functional groups. For example, the ester could potentially undergo hydrolysis or transesterification reactions, while the oxadiazole ring might be able to participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and the oxadiazole ring would likely make the compound fairly polar, which could influence its solubility and boiling point .科学的研究の応用
Copolymerization with Styrene : This compound has been used in the synthesis of novel copolymers. Kharas et al. (2016, 2017) synthesized novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which were then copolymerized with styrene. These copolymers were characterized by CHN elemental analysis, IR, 1H- and 13C-NMR, GPC, DSC, and TGA. The decomposition of these copolymers occurred in a two-step process at high temperatures, suggesting potential applications in materials resistant to thermal degradation (Kharas et al., 2016), (Kharas et al., 2017).
Electron-Transporting Material for OLEDs : Liu et al. (2015) synthesized a novel alcohol-soluble electron-transporting small-molecule material comprising oxadiazole and arylphosphine oxide moieties for use in organic light-emitting diodes (OLEDs). This compound showed excellent thermal stability and a high glass transition temperature, making it a promising candidate for fully solution-processed multilayer OLEDs (Liu et al., 2015).
Synthesis of Oxadiazole-Based Scaffolds : Nazir et al. (2018) investigated the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These compounds were evaluated as potential urease inhibitors and showed potent inhibition, suggesting their application in therapeutic drug design (Nazir et al., 2018).
Hole-Blocking Material in Organic Electronics : Wang et al. (2001) focused on the synthesis and structure of bis(1,3,4-oxadiazole) systems for use as hole-blocking materials in organic light-emitting diodes. These materials, including pyridine- and oxadiazole-containing compounds, were found to improve the efficiency of the LEDs, indicating their potential in organic electronic applications (Wang et al., 2001).
将来の方向性
特性
IUPAC Name |
ethyl 3-[5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5/c1-3-27-17(25)8-9-23-11-13(5-7-16(23)24)19-21-18(22-28-19)12-4-6-15(26-2)14(20)10-12/h4-7,10-11H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYDYHBCOKOJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

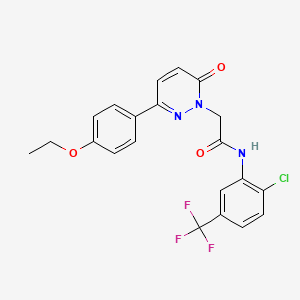
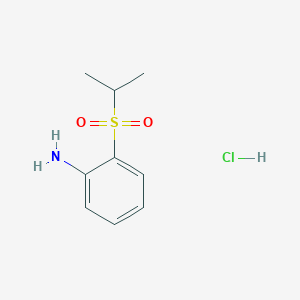
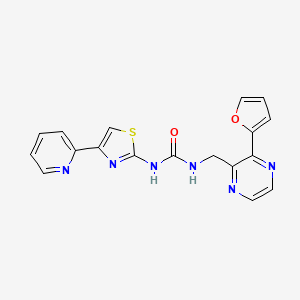

![N-(2-furylmethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2617843.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2617846.png)

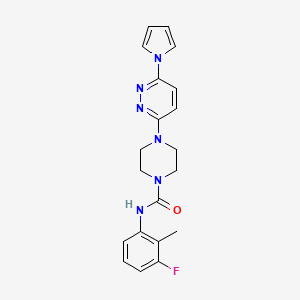
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2617853.png)
![Ethyl 6-acetyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2617854.png)
